5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 499771-21-0
Cat. No.: VC2005055
Molecular Formula: C11H8F3N3O2
Molecular Weight: 271.19 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 499771-21-0 |
---|---|
Molecular Formula | C11H8F3N3O2 |
Molecular Weight | 271.19 g/mol |
IUPAC Name | 5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19) |
Standard InChI Key | IRJLZHQBWAUKGA-UHFFFAOYSA-N |
SMILES | CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Canonical SMILES | CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Introduction
Chemical Identification and Basic Properties
Structural Identification
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is characterized by a five-membered triazole ring containing three nitrogen atoms in sequence. The compound features a methyl group at the C-5 position, a carboxylic acid at C-4, and a phenyl ring with a trifluoromethyl substituent at the meta position attached to N-1. This specific structural arrangement contributes to its unique chemical and biological properties, particularly its potential interactions with various molecular targets.
The presence of the triazole ring is significant as this heterocyclic structure is known for its stability and ability to form hydrogen bonds, making it valuable in medicinal chemistry. The trifluoromethyl group, a key feature of this compound, enhances the molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug development .
Chemical Identifiers and Physical Properties
The compound is uniquely identified through various systematic naming conventions and registry numbers, which are essential for proper documentation and research purposes.
Parameter | Value |
---|---|
CAS Number | 499771-21-0 |
Molecular Formula | C11H8F3N3O2 |
Molecular Weight | 271.2 g/mol |
IUPAC Name | 5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
InChI Key | IRJLZHQBWAUKGA-UHFFFAOYSA-N |
SMILES | CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
EC Number | 824-014-9 |
The physical properties of this compound influence its behavior in various chemical reactions and biological systems .
Physical Property | Value |
---|---|
Physical State | Solid |
Melting Point | 155 °C |
Boiling Point | 426.1±55.0 °C (Predicted) |
Density | 1.50±0.1 g/cm³ (Predicted) |
pKa | 3.26±0.50 (Predicted) |
Purity (Commercial) | 97% |
Chemical Structure and Characteristics
Structural Features
The compound's distinctive feature is the 3-(trifluoromethyl)phenyl substituent attached to the N-1 position of the triazole ring. The trifluoromethyl (CF3) group, positioned at the meta position of the phenyl ring, is particularly significant as it imparts unique chemical and physical properties to the molecule. CF3 groups are known to enhance lipophilicity, metabolic stability, and binding affinity to target proteins, making them valuable in medicinal chemistry applications .
Isomeric Forms
While the 1,2,3-triazole scaffold can potentially support various isomeric forms, the compound described here specifically refers to the 1,4-disubstituted 1,2,3-triazole with precise positioning of the methyl, carboxyl, and phenyl-trifluoromethyl groups. The position numbering in the name (5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid) clearly specifies this particular isomer, which is significant as different isomers can exhibit markedly different biological activities and chemical properties .
Synthesis Methods
Reaction Conditions
The synthesis conditions for 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically require careful control of reaction parameters. Based on similar triazole syntheses documented in research literature, optimal conditions often include:
Parameter | Typical Conditions |
---|---|
Solvent | Acetonitrile or DMSO |
Temperature | 50-60°C |
Catalyst | Copper salts (for Cu-catalyzed azide-alkyne cycloaddition) |
Base | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) |
Reaction Time | 8-24 hours |
Purification Method | Flash column chromatography |
The reaction conditions can significantly impact the yield and purity of the final product. The use of copper catalysts, for instance, can promote regioselective formation of 1,4-disubstituted triazoles, which is crucial for obtaining the desired compound .
Chemical Reactivity
Reactive Sites
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid contains several functional groups that serve as potential reactive sites for various chemical transformations. The carboxylic acid group is particularly reactive and can undergo typical carboxylic acid reactions such as esterification, amidation, and reduction. This reactivity allows for the synthesis of various derivatives with modified properties.
The triazole ring itself, while generally stable, can participate in certain reactions, particularly under harsh conditions. The methyl group at the C-5 position can potentially undergo oxidation or serve as a site for radical reactions. The trifluoromethyl group on the phenyl ring is generally stable but contributes to the electronic properties of the molecule, influencing reactivity at other sites.
Common Reactions
The compound can participate in various chemical reactions, particularly through its carboxylic acid functional group. Some key reactions include:
Reaction Type | Reactants | Conditions | Products |
---|---|---|---|
Esterification | Alcohols, H2SO4 | Heat | Corresponding esters |
Amidation | Amines, coupling reagents | Room temperature to moderate heat | Corresponding amides |
Reduction | LiAlH4 or NaBH4 | 0°C to room temperature | Corresponding alcohol |
Decarboxylation | Heat | Strong heat, catalysts | Decarboxylated product |
Halogenation of methyl group | NBS, peroxides | UV light | Bromomethyl derivatives |
The carboxylic acid functionality makes this compound particularly versatile as a building block in organic synthesis, allowing for the preparation of various derivatives with potentially enhanced or modified properties.
Biological Activity and Applications
Biological Activity | Potential Mechanism |
---|---|
Antimicrobial | Inhibition of microbial cell wall synthesis or enzyme function |
Anti-inflammatory | Modulation of inflammatory pathways and cytokine production |
Anticancer | Induction of apoptosis in cancer cells; inhibition of specific enzymes or receptors |
Enzyme Inhibition | Competitive binding to active sites of target enzymes |
Research and Industrial Applications
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has several potential applications in research and industry:
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As a building block in the synthesis of more complex molecules with potentially enhanced biological activities
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In medicinal chemistry for the development of pharmaceutical candidates
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As a ligand in coordination chemistry due to the nitrogen atoms in the triazole ring
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In materials science, where triazole derivatives can contribute to the development of functional materials
The compound's unique structure, featuring both a triazole ring and a trifluoromethyl group, makes it particularly valuable in drug discovery efforts, as these features are often associated with improved pharmacological properties.
Classification Parameter | Value |
---|---|
GHS Classification | Acute Toxicity (Category 4) |
Skin Irritation (Category 2) | |
Eye Irritation (Category 2A) | |
Specific Target Organ Toxicity - Single Exposure (Category 3) | |
Signal Word | Warning |
Hazard Codes | Xn (Harmful) |
Risk Statements | R22 (Harmful if swallowed) |
Precautionary Measures | Details |
---|---|
Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection |
Hygiene Practices | Wash thoroughly after handling; avoid breathing dust/fume/gas/mist/vapors/spray |
Emergency Procedures | If swallowed: Call a poison center or doctor if you feel unwell |
If on skin: Wash with plenty of soap and water | |
If inhaled: Remove person to fresh air and keep comfortable for breathing | |
If in eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing | |
Storage Conditions | Store in a well-ventilated place; keep container tightly closed; store locked up |
Disposal | Dispose of contents/container to an approved waste disposal plant |
These safety guidelines are essential for minimizing risks associated with handling this compound in laboratory or industrial settings .
Comparative Analysis
Comparison with Similar Triazole Derivatives
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid shares structural similarities with other triazole derivatives but possesses unique features that distinguish it from related compounds:
Compound | Structural Differences | Potential Impact on Properties |
---|---|---|
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | Lacks the trifluoromethyl group on the phenyl ring | Reduced lipophilicity; potentially different biological activity profile |
5-Methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | Trifluoromethoxy group at para position instead of trifluoromethyl at meta position | Different electronic effects and spatial arrangement; altered binding properties |
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide | Contains an amide instead of carboxylic acid; trifluoromethyl at C-5 position instead of methyl | Different hydrogen bonding capabilities; altered pharmacological profile |
Structure-Activity Relationships
The relationship between the structure of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid and its biological activities can be analyzed through various structural elements:
Structural Element | Potential Contribution to Activity |
---|---|
Triazole Ring | Provides a stable scaffold; nitrogen atoms can serve as hydrogen bond acceptors; contributes to water solubility |
Carboxylic Acid Group | Enables hydrogen bonding; can ionize at physiological pH; allows for derivatization to modify properties |
Methyl Group at C-5 | Enhances lipophilicity; may influence binding orientation in target proteins |
Trifluoromethyl Group | Increases lipophilicity; enhances metabolic stability; provides strong electron-withdrawing effects; can engage in specific interactions with target proteins |
Meta Position of CF3 | Creates specific spatial arrangement; may optimize interactions with binding pockets of target proteins |
Understanding these structure-activity relationships is crucial for the rational design of derivatives with potentially enhanced properties for specific applications .
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